1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been reported to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Antimicrobial and Anticancer Agents
- A series of pyrazole derivatives, including analogs of the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin, along with significant antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Synthesis and Biological Evaluation
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Some compounds demonstrated significant cytotoxic activities against cancer cell lines, indicating their potential use in developing anticancer therapies (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Antimicrobial Activity
- Synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has shown potential antimicrobial activity against selected bacteria and fungi, suggesting its utility in addressing microbial resistance (D. Sureja, S. Dholakia, K. Vadalia, 2016).
Antitumor Evaluation
- Some pyrazolopyrimidine analogs have been evaluated for their antitumor activities, with certain compounds exhibiting broad-spectrum activity against various tumor cell lines. This highlights the potential for developing new anticancer drugs based on pyrazolopyrimidine structures (H. Fahmy, Sherif A F Rostom, Adnan A. Bekhit, 2002).
Adenosine Receptor Affinity
- Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity. This suggests their potential application in developing treatments for diseases modulated by adenosine receptors, such as cardiovascular diseases (F. Harden, R. Quinn, P. Scammells, 1991).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to growth arrest at the G0-G1 stage , preventing the cell from entering the S phase and thus inhibiting DNA replication. This results in the induction of apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
In terms of cellular effects, pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against various cell lines
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle progression .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h5-7,9-10H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEULQBXRJZHXNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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